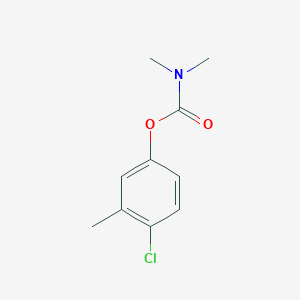
4-Chloro-3-methylphenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl dimethylcarbamate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of carbamate and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a dimethylcarbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenyl dimethylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted carbamates.
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in prolonged nerve impulses. This mechanism is similar to that of other carbamate-based compounds used as insecticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl dimethylcarbamate.
4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar chemical properties.
4-Chloro-2-methylphenyl dimethylcarbamate: A structural isomer with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
4855-71-4 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)14-10(13)12(2)3/h4-6H,1-3H3 |
Clé InChI |
VUKKITSVDNZQSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


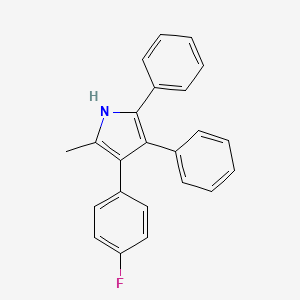
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

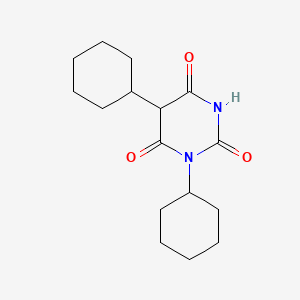

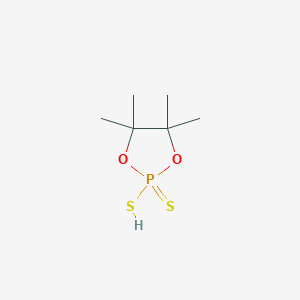

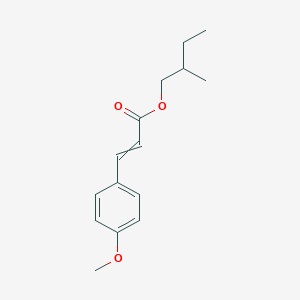
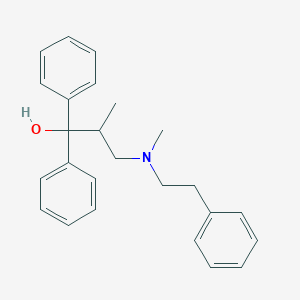
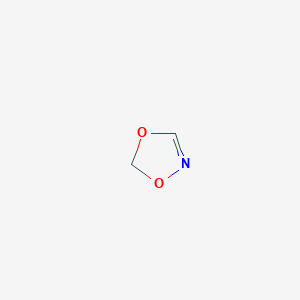
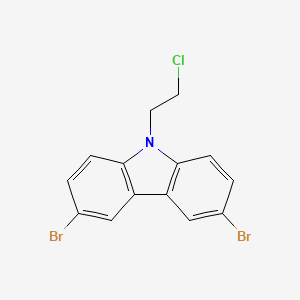
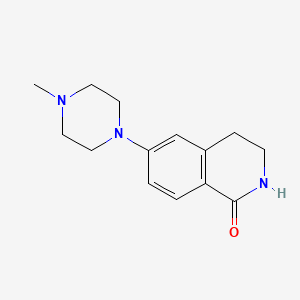
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
